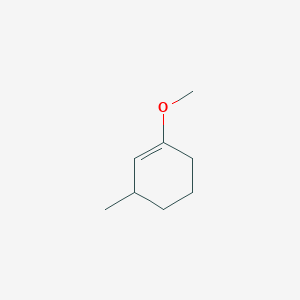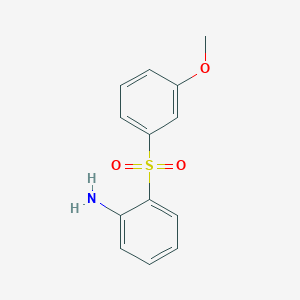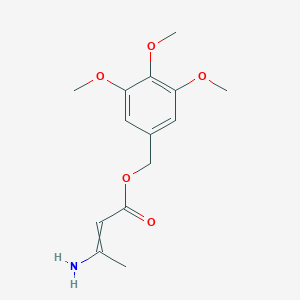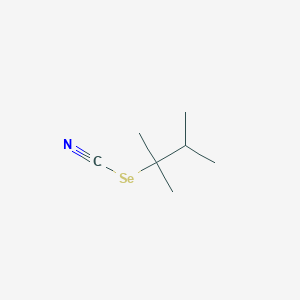
2,3-Dimethylbutan-2-yl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutan-2-yl selenocyanate is an organoselenium compound with the molecular formula C7H13NSe. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium in its structure imparts distinctive reactivity and biological activity, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutan-2-yl selenocyanate typically involves the reaction of 2,3-dimethylbutan-2-ol with selenocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutan-2-ol reacts with potassium selenocyanate in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of selenium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutan-2-yl selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenocyanate group to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylbutan-2-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Studied for its potential antioxidant properties and ability to modulate redox processes in biological systems.
Mechanism of Action
The biological activity of 2,3-Dimethylbutan-2-yl selenocyanate is primarily attributed to the selenium atom in its structure. Selenium can participate in redox reactions, influencing cellular redox balance and modulating the activity of selenoproteins such as glutathione peroxidases and thioredoxin reductases . These enzymes play crucial roles in protecting cells from oxidative damage and regulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
Comparison
2,3-Dimethylbutan-2-yl selenocyanate is unique due to its branched alkyl structure, which can influence its reactivity and biological activity compared to linear or aromatic selenocyanates. The presence of two methyl groups on the butane backbone can affect the compound’s steric and electronic properties, potentially leading to different reactivity patterns and biological effects .
Properties
CAS No. |
61406-94-8 |
|---|---|
Molecular Formula |
C7H13NSe |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl selenocyanate |
InChI |
InChI=1S/C7H13NSe/c1-6(2)7(3,4)9-5-8/h6H,1-4H3 |
InChI Key |
KIMRITQNPMCAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


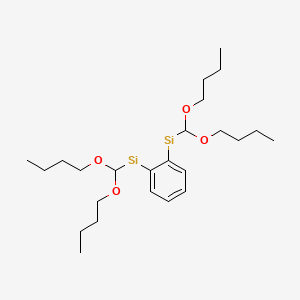
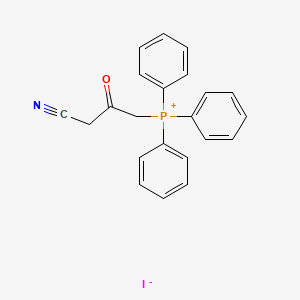
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
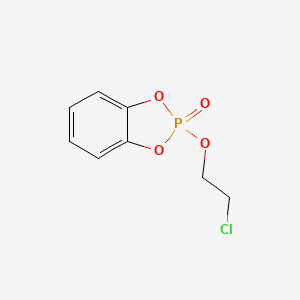

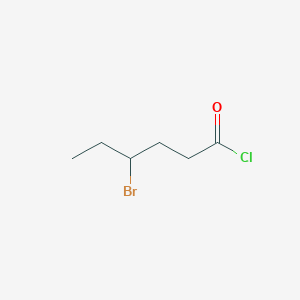
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
